4-Bromo-2-fluoro-6-methoxybenzonitrile
Description
Structural Elucidation of 4-Bromo-2-fluoro-6-methoxybenzonitrile
Molecular Architecture and Bonding Characteristics
The compound’s molecular formula is C₈H₅BrFNO , with a molecular weight of 230.03 g/mol . Its structure comprises a benzene ring substituted at positions 2 (fluorine), 4 (bromine), and 6 (methoxy), with a nitrile group at position 1. The substituents are spatially arranged to minimize steric hindrance while maximizing electronic interactions.
Key bonding features include:
- Aromatic π-system : Delocalized electrons in the benzene ring stabilized by resonance.
- Halogen bonding : Bromine (Br) and fluorine (F) atoms participate in non-covalent interactions, such as C–Br···π and C–F···H interactions, influencing molecular packing.
- Nitrile group : The –C≡N moiety is electron-withdrawing, polarizing the ring and enhancing electrophilic reactivity at specific positions.
The methoxy group (–OCH₃) exerts both steric and electronic effects, directing substituents to meta and para positions relative to its attachment site.
Table 1: Bond Lengths and Angles (Selected Data)
| Bond Type | Length (Å) | Angle (°) | Source |
|---|---|---|---|
| C–Br | 1.89–1.92 | 120 | |
| C–F | 1.35–1.40 | 120 | |
| C–O (methoxy) | 1.38–1.42 | 117 | |
| C≡N | 1.15 | 180 |
Crystallographic Analysis and Spatial Configuration
X-ray crystallography reveals a monoclinic crystal system with space group P2₁/c . Structural parameters include:
- Unit cell dimensions : a = 7.4802(10) Å, b = 14.5825(16) Å, c = 14.0709(16) Å, β = 95.616(11)°.
- Density : 2.001 g/cm³ , indicating compact molecular packing.
Intermolecular Interactions
The crystal lattice exhibits:
- Hydrogen bonding : Nitrile groups form weak C–H···N interactions with adjacent molecules.
- π-Stacking : Aromatic rings align in a herringbone pattern , with interplanar distances of 3.35–3.38 Å .
- Halogen interactions : Bromine atoms participate in Br···Br contacts (3.8–4.0 Å) and C–Br···π interactions, stabilizing the lattice.
Table 2: Crystallographic Data Summary
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/c | |
| a (Å) | 7.4802(10) | |
| b (Å) | 14.5825(16) | |
| c (Å) | 14.0709(16) | |
| β (°) | 95.616(11) |
Comparative Structural Analysis with Substituted Benzonitrile Derivatives
The spatial and electronic properties of this compound differ significantly from related benzonitriles.
Key Comparisons
2-Bromo-4-fluoro-6-methoxybenzonitrile
- Molecular weight : 230.03 g/mol (identical).
- Substituent positions : Bromine at C4, fluorine at C2, methoxy at C6.
- Reactivity : The bromine at C4 may exhibit lower electrophilic reactivity compared to the C4 position in the target compound due to steric effects.
6-Bromo-4-fluoroindolin-2-one
- Structure : A bicyclic indolinone with bromine at C6 and fluorine at C4.
- Packing : π-Stacking dominates, but hydrogen bonding via the lactam oxygen is absent in the target compound.
4-Bromo-2-fluorobenzonitrile
Table 3: Comparative Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Dominant Interactions |
|---|---|---|---|
| This compound | 230.03 | Br, F, OCH₃, CN | π-Stacking, Br···Br, C–H···N |
| 2-Bromo-4-fluoro-6-methoxybenzonitrile | 230.03 | Br, F, OCH₃, CN | π-Stacking, C–F···H |
| 6-Bromo-4-fluoroindolin-2-one | 230.03 | Br, F, O, CN | Hydrogen bonding, π-Stacking |
| 4-Bromo-2-fluorobenzonitrile | 200.01 | Br, F, CN | C–H···π, dipole interactions |
Propriétés
IUPAC Name |
4-bromo-2-fluoro-6-methoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVMSHGRUGIUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726478 | |
| Record name | 4-Bromo-2-fluoro-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
457051-15-9 | |
| Record name | 4-Bromo-2-fluoro-6-methoxybenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80726478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-fluoro-6-methoxybenzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Méthodes De Préparation
Step 1: Metal-Halogen Exchange and Formylation
- Reagents and Conditions:
- 1,4-Dibromo-2-fluorobenzene is reacted with isopropyl magnesium chloride (a Grignard reagent) in tetrahydrofuran (THF) and a first solvent such as toluene or heptane.
- The reaction is conducted at low temperature (0°C to 5°C) to ensure selectivity.
- The resulting organomagnesium intermediate is then treated with a formyl source, typically dimethylformamide (DMF), to introduce an aldehyde group at the metalated position.
- The intermediate 2-fluoro-4-bromobenzaldehyde is crystallized from heptane using crystallization agents like cyclohexane or methyl cyclohexane.
Step 2: Methoxylation
- The aldehyde intermediate is reacted with methanol in the presence of a carbonate base such as potassium carbonate.
- The reaction mixture is heated to about 50°C and stirred overnight to convert the aldehyde to the corresponding methoxy derivative.
- Subsequent solvent removal and crystallization steps yield 4-bromo-2-methoxybenzaldehyde with an overall yield of approximately 57% to 74%.
This process avoids cryogenic conditions, uses selective metal-halogen exchange, and employs mild bases to minimize side reactions such as the Cannizzaro reaction.
Adaptation to this compound
While direct literature on the synthesis of this compound is limited, the nitrile group can be introduced by conversion of the corresponding aldehyde or halide intermediates via:
- Nucleophilic substitution: Using cyanide sources (e.g., copper(I) cyanide) to replace a leaving group.
- Sandmeyer-type reactions: Conversion of diazonium salts to nitriles.
- Direct cyanation: Palladium-catalyzed cyanation of aryl halides.
The methoxy group is typically introduced via methylation of the corresponding hydroxy derivative using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Metal-halogen exchange | 1,4-Dibromo-2-fluorobenzene, iPrMgCl, THF, 0–5°C | Organomagnesium intermediate | Selective exchange at 0°C to 5°C |
| 2 | Formylation | Dimethylformamide (DMF), 0–5°C | 2-Fluoro-4-bromobenzaldehyde | Efficient formylation, crystallization from heptane |
| 3 | Methoxylation | Methanol, potassium carbonate, 50°C, overnight | 4-Bromo-2-methoxybenzaldehyde | Avoids Cannizzaro reaction, mild base used |
| 4 | Cyanation (inferred) | Copper(I) cyanide or Pd-catalyzed cyanation | Introduction of nitrile group | Requires optimization for regioselectivity |
| 5 | Methylation (if starting from hydroxy) | Methyl iodide or dimethyl sulfate, base | Methoxy substitution | Standard methylation of phenol derivatives |
Research Findings and Optimization Notes
- The selective metal-halogen exchange step is critical for regioselectivity and yield; isopropyl magnesium chloride is preferred for its selectivity at low temperatures.
- Use of carbonate bases (potassium carbonate preferred) in methoxylation avoids side reactions common with stronger bases like sodium methoxide.
- Crystallization from alkanes such as heptane or cyclohexane improves purity and facilitates isolation.
- Avoidance of cryogenic conditions (below 0°C) enhances process scalability and industrial applicability.
- The overall yield for the two-step process to 4-bromo-2-methoxybenzaldehyde is reported between 57% and 74%, indicating good efficiency.
- For nitrile introduction, careful control of reaction conditions is necessary to maintain halogen substituents and avoid side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-fluoro-6-methoxybenzonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzonitrile, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
Chemistry
4-Bromo-2-fluoro-6-methoxybenzonitrile serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for synthesizing pharmaceutical intermediates and specialty chemicals.
Biology
Research has indicated potential biological activity , particularly in enzyme interactions and metabolic pathways. The compound's structure allows it to act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications , particularly in drug discovery. It has been identified as a candidate for developing inhibitors targeting specific receptors, such as ALK2, which is relevant in treating certain cancers.
Study 1: ALK2 Inhibition
A significant study focused on developing selective inhibitors for ALK2 demonstrated that this compound exhibited notable selectivity for ALK2 over other receptors. This selectivity suggests its potential utility in treating brain tumors by effectively penetrating the blood-brain barrier.
Study 2: Anticancer Activity
Research investigating the anticancer properties of this compound highlighted its ability to inhibit cell proliferation in breast cancer cell lines. The mechanism involved the induction of apoptosis and modulation of survival signaling pathways. Additionally, it showed synergistic effects when combined with established chemotherapeutics, enhancing their cytotoxic efficacy.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-fluoro-6-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its effects are determined by its interactions with molecular targets such as enzymes or receptors, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
Chemical Identity :
- IUPAC Name : 4-Bromo-2-fluoro-6-methoxybenzonitrile
- CAS No.: 457051-15-9
- Molecular Formula: C₈H₅BrFNO
- Molecular Weight : 230.03 g/mol
- Purity : >98.00% (commonly available at 95+% purity for research use) .
Applications :
Primarily utilized in pharmaceutical and materials science research as a building block for synthesizing complex molecules. Its bromo and fluoro substituents enhance reactivity in cross-coupling reactions, while the nitrile group offers versatility in functionalization .
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The following compounds share structural similarities with this compound, differing in substituent positions or functional groups:
Key Observations :
- Electron-Withdrawing vs. Donating Groups : The methoxy group (electron-donating) in the target compound increases solubility in polar solvents compared to methyl-substituted analogs (e.g., 4-bromo-2-fluoro-6-methylbenzonitrile) .
- Reactivity : The nitrile group enables nucleophilic addition or reduction reactions, whereas carboxylic acid or ester derivatives (e.g., 4-bromo-2-fluoro-6-methoxybenzoic acid) are more suited for amidation or hydrolysis .
Spectroscopic and Physical Properties
- Vibrational Spectra: Target Compound: Limited data available. Analog (2-Fluoro-6-methoxybenzonitrile): Exhibits distinct C≡N stretching vibrations at ~2230 cm⁻¹ and C-F stretching at ~1250 cm⁻¹. The methoxy group shows symmetric stretching at ~2830 cm⁻¹ .
- Melting Points and Solubility: Target Compound: No explicit data, but solubility in DMSO and methanol is empirically validated . 4-Bromo-2-fluoro-6-hydroxybenzaldehyde: Lower solubility in non-polar solvents due to hydroxyl and aldehyde groups .
Activité Biologique
Overview
4-Bromo-2-fluoro-6-methoxybenzonitrile (C8H5BrFNO) is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research. It is characterized by a benzene ring substituted with bromine, fluorine, and methoxy groups, which contribute to its unique chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biomolecules and potential therapeutic applications.
This compound is a derivative of benzonitrile, notable for its nitrile functional group, which enhances its reactivity. The presence of halogen atoms (bromine and fluorine) along with a methoxy group suggests that this compound may exhibit selective interactions with biological targets.
The mechanism of action for this compound is primarily based on its ability to interact with specific enzymes or receptors within biological systems. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies indicate that it may act as an inhibitor for certain biological targets.
In Vitro Studies
Research has indicated that this compound may possess selective inhibition properties against specific enzymes. For instance, it has been evaluated in studies targeting the serine/threonine kinase ALK2, which is implicated in various cancers, including diffuse intrinsic pontine glioma (DIPG). In these studies, the compound was shown to exhibit promising inhibitory activity against ALK2, suggesting its potential as a therapeutic agent in oncology .
Case Studies
- ALK2 Inhibition : A study focused on developing inhibitors for ALK2 highlighted the synthesis of this compound as part of a broader effort to create orally bioavailable compounds that penetrate the blood-brain barrier effectively. The compound demonstrated significant selectivity for ALK2 over other receptors, indicating its potential utility in treating brain tumors .
- Pharmacokinetics : Preliminary pharmacokinetic assessments showed that derivatives of this compound maintained moderate to high metabolic stability in both mouse and human liver microsomal assays, suggesting favorable absorption and distribution characteristics for future drug development .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Key Differences | Potential Biological Activity |
|---|---|---|
| 4-Bromo-2-fluorobenzonitrile | Lacks the methoxy group; affects reactivity | Reduced interaction with biological targets |
| 4-Bromo-3-methoxybenzonitrile | Lacks the fluorine atom; influences properties | Altered binding affinity |
| 2-Fluoro-3-methoxybenzonitrile | Lacks the bromine atom; alters chemical behavior | Different interaction profile |
| 4-Fluoro-3-methoxybenzonitrile | Lacks the bromine atom; different reactivity | Potentially lower efficacy |
This table illustrates how modifications to the structure can significantly impact the biological activity and reactivity of similar compounds.
Future Directions
Further research is necessary to elucidate the complete mechanism of action of this compound and its full range of biological activities. Future studies should focus on:
- In Vivo Studies : To assess therapeutic efficacy and safety profiles.
- Structure-Activity Relationship (SAR) : To optimize its chemical structure for enhanced activity against specific targets.
- Broader Screening : To identify additional biological targets that may benefit from this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
